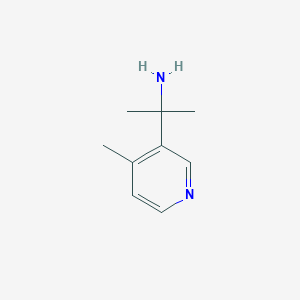![molecular formula C8H10N4 B7904536 (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine](/img/structure/B7904536.png)
(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine: is a chemical compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrrolopyrimidine core with a methyl group at the 5-position and a methanamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable pyrrole derivative with a pyrimidine derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety. Purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions of the pyrrolopyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation products: Pyrrolopyrimidine oxo derivatives.
Reduction products: Reduced amine derivatives.
Substitution products: Various functionalized pyrrolopyrimidines.
Scientific Research Applications
(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to understand its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of kinase inhibitors and anticancer agents.
Industry: The compound is used in the pharmaceutical industry for drug discovery and development.
Mechanism of Action
The mechanism by which (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects in cellular pathways. For example, in the case of kinase inhibitors, the compound may block the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine: is compared with other similar compounds, such as:
Pyrrolopyrimidines: These compounds share a similar core structure but differ in the substituents and functional groups.
Kinase Inhibitors: Other kinase inhibitors may have different core structures and binding affinities.
Anticancer Agents: Similar compounds may have varying degrees of cytotoxicity and selectivity towards cancer cells.
The uniqueness of this compound lies in its specific structural features and biological activities, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-11-8-6(5)4-10-7(2-9)12-8/h3-4H,2,9H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWXPFZYBHGCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Thieno[2,3-b]furan-5-carboxylic acid](/img/structure/B7904458.png)
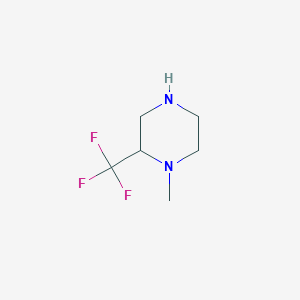
![3-(Chloromethyl)benzo[d]isoxazole](/img/structure/B7904473.png)
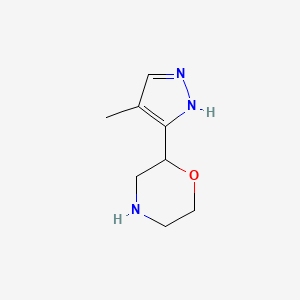
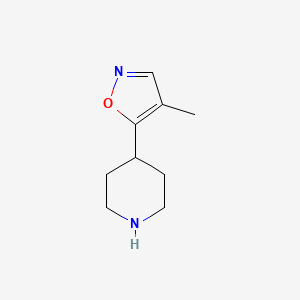
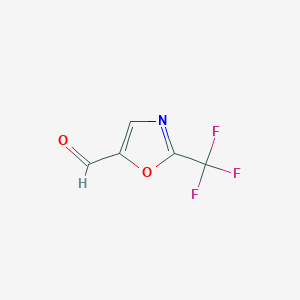
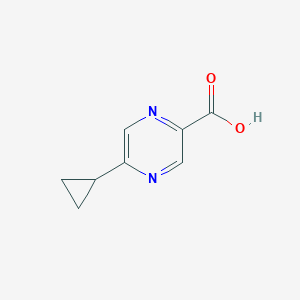
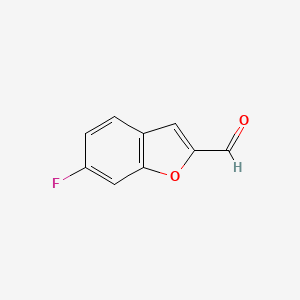
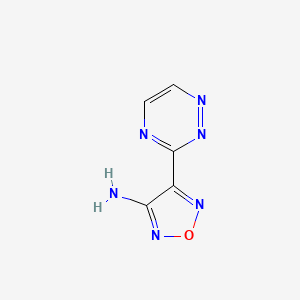
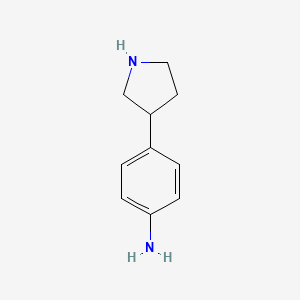
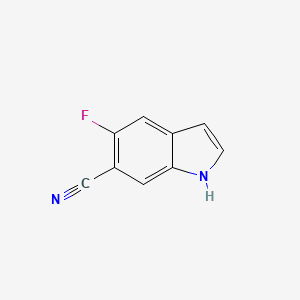
![1,2,3,4-Tetrahydropyrrolo[3,4-b]indole](/img/structure/B7904549.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B7904550.png)
